N-(3,4-dimethylphenyl)-2-{[5-(4-ethoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide
Description
N-(3,4-Dimethylphenyl)-2-{[5-(4-ethoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide is a dihydropyrimidinone (DHPM) derivative characterized by a sulfonylacetamide scaffold. Its structure includes a 3,4-dimethylphenyl group attached to an acetamide moiety and a 4-ethoxybenzenesulfonyl substituent on the pyrimidine ring.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[[5-(4-ethoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5S2/c1-4-30-17-7-9-18(10-8-17)32(28,29)19-12-23-22(25-21(19)27)31-13-20(26)24-16-6-5-14(2)15(3)11-16/h5-12H,4,13H2,1-3H3,(H,24,26)(H,23,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUFLSZCGGPBWOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC(=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Analogues Identified:
N-(2,4-Dimethoxyphenyl)-2-({5-[(4-Ethylphenyl)sulfonyl]-6-oxo-1,6-dihydro-2-pyrimidinyl}sulfanyl)acetamide ():
- Structural Differences:
- Phenyl Substituents: The analogue features a 2,4-dimethoxyphenyl group instead of the 3,4-dimethylphenyl group in the target compound. Methoxy groups are electron-donating, whereas methyl groups are weakly electron-donating but more lipophilic.
- Sulfonyl Group: The 4-ethylphenylsulfonyl group replaces the 4-ethoxybenzenesulfonyl group in the target compound. Ethyl groups enhance lipophilicity compared to ethoxy groups, which introduce polarity via the oxygen atom.
- Implications:
- The dimethoxy substitution may improve solubility in polar solvents but reduce membrane permeability compared to the dimethyl variant.
- Ethyl vs. ethoxy sulfonyl groups could alter binding affinity to sulfonyl-sensitive targets, such as cyclooxygenases or kinases.
4-Phenyl-6-Methyl-5-Ethoxycarbonyl-3,4-Dihydropyrimidin-2(1H)-One ():
- Structural Differences:
Comparison of Catalytic Systems:
*Note: The target compound’s synthesis is inferred from methods in and . Ionic liquids (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate) or FeCl₃ may enhance reaction efficiency due to their dual acid and solvent roles.
Pharmacological and Physicochemical Properties
Hypothesized Bioactivity:
- The 4-ethoxybenzenesulfonyl group in the target compound may confer selectivity toward sulfonamide-binding enzymes (e.g., carbonic anhydrases), whereas analogues with ethylphenylsulfonyl groups () might exhibit stronger hydrophobic interactions.
- The 3,4-dimethylphenyl acetamide moiety could enhance metabolic stability compared to dimethoxyphenyl analogues, as methyl groups resist oxidative degradation better than methoxy groups.
Solubility and Stability:
- Stability under acidic conditions may be superior to DHPMs synthesized via urea-based routes (), owing to the electron-withdrawing sulfonyl group.
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